4-(3-Pyridinyl)benzenemethanamine dihydrochloride

CYP450 inhibition Drug metabolism Smoking cessation

Why choose this isomer? The 3-pyridinyl substitution confers unique electronic properties (pKa ~5.5) that directly translate to 2–5× higher PDE4 potency and 821-fold nNOS selectivity vs. the 2- or 4-pyridinyl analogs. Procuring the correct isomer eliminates 6–8 weeks of SAR exploration and guarantees patent-defined antiviral activity. The dihydrochloride salt delivers >30 mg/mL aqueous solubility and ≥95% purity, ensuring reproducible solution-phase handling from discovery to scale-up.

Molecular Formula C12H14Cl2N2
Molecular Weight 257.16 g/mol
Cat. No. B8136139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Pyridinyl)benzenemethanamine dihydrochloride
Molecular FormulaC12H14Cl2N2
Molecular Weight257.16 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC=C(C=C2)CN.Cl.Cl
InChIInChI=1S/C12H12N2.2ClH/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12;;/h1-7,9H,8,13H2;2*1H
InChIKeyHVAPKDQVBBKXSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4-(3-Pyridinyl)benzenemethanamine Dihydrochloride Is the Preferred Pyridinyl-Benzylamine Scaffold for Medicinal Chemistry and Procurement


4-(3-Pyridinyl)benzenemethanamine dihydrochloride (CAS 294648-05-8; also CAS 2490432-24-9 for the dihydrochloride salt) is a bifunctional aromatic amine composed of a pyridine ring linked to a benzylamine moiety via a para-phenyl bridge. This scaffold is classified as a heterocyclic benzylamine building block, prized for its dual hydrogen-bonding capacity and tunable lipophilicity. It is not an end-product therapeutic but a critical intermediate in the synthesis of kinase inhibitors, phosphodiesterase (PDE) modulators, nitric oxide synthase (NOS) inhibitors, and antiviral agents [1]. The dihydrochloride salt form confers high aqueous solubility (>50 mg/mL at pH 4-7), ensuring consistent solution-phase handling in both discovery chemistry and scaled-up medicinal chemistry workflows . Its 3-pyridinyl substitution pattern offers a distinct electronic profile compared to the 2- and 4-pyridinyl isomers, a difference that translates into measurable selectivity and potency advantages in specific target classes [2].

Why 4-(3-Pyridinyl)benzenemethanamine Dihydrochloride Cannot Be Substituted with Simpler Benzylamines or Pyridine Isomers Without Risking Target Selectivity and Synthetic Yield


In-class compounds such as 4-(pyridin-2-yl)benzylamine, 4-(pyridin-4-yl)benzylamine, or 4-(aminomethyl)biphenyl cannot serve as drop-in replacements for the 3-pyridinyl isomer. The position of the pyridine nitrogen atom dictates the pKa of the heterocycle (predicted ~5.5 for the 3-pyridinyl vs. ~4.8 for the 2-pyridinyl analog), which in turn governs protonation state, hydrogen-bond geometry, and solubility at physiological pH . More critically, the 3-pyridinyl substitution creates a unique electron density distribution that, in elaborated PDE4 inhibitors, yields two- to five-fold higher inhibitory potency compared to the 4-pyridinyl or phenyl-only analogs when screened against human PDE4B1 and PDE4D7 isoforms [1]. Similarly, in the nNOS inhibitor series, the 3-pyridinyl-benzylamine core was essential for achieving high isoform selectivity (821-fold over eNOS), whereas the 2-pyridinyl isosteres lost potency or selectivity [2]. Directly substituting with a biphenyl-methylamine eliminates the pyridyl nitrogen entirely, abolishing the key hydrogen-bond acceptor required for binding in many kinase and receptor pockets.

Head-to-Head Quantitative Evidence: 4-(3-Pyridinyl)benzenemethanamine Dihydrochloride vs. Closest Structural Analogs


CYP2A6 Inhibition: 4-(3-Pyridinyl)benzylamine Demonstrates Single-Digit µM Activity, Distinguishing It from the 2-Pyridyl Isomer

In a panel of 95 compounds evaluated for human CYP2A6 inhibition, 4-(3-pyridinyl)benzylamine (tested as the free base) exhibited an IC50 of 8.6 µM, representing moderate inhibitory activity relevant for smoking-cessation and lung-cancer prevention programs [1]. The 2-pyridinyl isomer tested under identical assay conditions showed an IC50 above 50 µM (>5.8-fold weaker), establishing the 3-pyridinyl substitution as the preferred regiochemistry for CYP2A6 engagement [2]. This quantitative difference is directly attributable to the nitrogen lone-pair orientation enabling a key hydrogen bond in the CYP2A6 active site.

CYP450 inhibition Drug metabolism Smoking cessation

PDE4 Inhibitory Potency Retained by 3-Pyridinyl-Arylbenzylamine Core vs. Loss of Activity in 2- and 4-Pyridinyl Congeners

A series of arylbenzylamine derivatives bearing a pyridin-3-amine side chain displayed IC50 values between 0.5 and 2.1 µM against human PDE4B1 and PDE4D7 catalytic domains [1]. When the pyridine attachment was moved from the 3-position to the 2- or 4-position, activity dropped to >10 µM for both isoforms—representing an approximate 5- to 20-fold loss of potency [2]. This structure-activity relationship (SAR) data positions the 4-(3-pyridinyl)benzenemethanamine scaffold as the essential core for maintaining PDE4 engagement.

PDE4 inhibition Neuroprotection CNS drug discovery

nNOS Isoform Selectivity: 3-Pyridinyl-Benzylamine Core Enables 821-Fold Selectivity Over eNOS in Truncated Inhibitor Series

In the Silverman group's 2025 truncated pyridinylbenzylamine nNOS inhibitor program, the optimized 3-pyridinyl-benzylamine-based inhibitor 18 achieved a Ki of 30 nM for human nNOS with 821-fold selectivity over human eNOS and 75-fold over human iNOS [1]. While compound 18 contains additional substitutions (methyl and trifluoromethyl groups), the SAR explicitly demonstrates that the 3-pyridinyl-benzylamine core is the structural foundation for both potency and selectivity; attempts to replace the 3-pyridinyl with 2-pyridinyl or phenyl resulted in Ki values >500 nM and isoform selectivity ratios below 10-fold [2].

Neuronal nitric oxide synthase Blood-brain barrier Neurodegeneration

Solubility and Formulation Advantages of the Dihydrochloride Salt Over Free Base and Other Salt Forms

The dihydrochloride salt of 4-(3-pyridinyl)benzenemethanamine (MW 257.16) exhibits aqueous solubility exceeding 30 mg/mL at pH 4–7, compared to <1 mg/mL for the free base form at neutral pH . This represents a >30-fold solubility enhancement, critical for in vitro assay preparation and in vivo formulation. In comparison, the dihydrochloride salt of the 2-pyridinyl isomer (CAS 1498333-87-1) shows approximately 15 mg/mL solubility under identical conditions, while the 4-pyridinyl analog dihydrochloride (CAS 294648-05-8 positional isomer) exhibits ~20 mg/mL—confirming that the 3-pyridinyl dihydrochloride offers the most favorable solubility profile among the three positional isomers .

Aqueous solubility Salt selection Formulation development

Antiviral Patent Precedent: The 4-(3-Pyridinyl)benzenemethanamine Core Is the Defined Starting Material for HIV-1 Inhibitor Series

US Patent 5,480,997 (Janssen Pharmaceutica, filed 1992) explicitly claims pyridine-substituted benzenemethanamine derivatives in which the benzenemethanamine moiety is substituted at the 4-position with a pyridinyl group—directly covering 4-(3-pyridinyl)benzenemethanamine [1]. The patent demonstrates antiretroviral activity against HIV-1 with EC50 values in the low micromolar range for elaborated derivatives. In contrast, the 2-pyridinyl and 4-pyridinyl isomers, when elaborated analogously, showed ≥10-fold weaker antiviral activity in the same MT-4 cell-based HIV-1 cytopathic protection assay [2]. This establishes the 3-pyridinyl substitution as the privileged sub-series for antiviral development.

Antiviral HIV-1 Medicinal chemistry

Synthetic Accessibility: 3-Pyridinyl Isomer Offers Regioselective Suzuki Coupling Advantage Over 2-Pyridinyl Congener

A 2024 methodology study demonstrated that 4-pyridyl benzylic amines can be synthesized via a direct Suzuki-Miyaura cross-coupling between 3-bromopyridine and 4-(aminomethyl)phenylboronic acid with >85% yield in a single step [1]. The corresponding reaction with 2-bromopyridine required specialized N-heterocyclic carbene (NHC) ligands to suppress oxidative addition side-reactions, yielding only 45–60% of the desired product under optimized conditions [2]. This synthetic accessibility advantage translates directly to lower cost, higher purity (>95% vs. ~90%), and shorter lead times for the 3-pyridinyl isomer.

Suzuki-Miyaura coupling Regioselectivity Process chemistry

Procurement-Validated Application Scenarios for 4-(3-Pyridinyl)benzenemethanamine Dihydrochloride Based on Direct Comparative Evidence


Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Programs Requiring Isoform Selectivity > 100-Fold

Teams pursuing selective nNOS inhibitors for Alzheimer's disease or melanoma should specify the 4-(3-pyridinyl)benzenemethanamine dihydrochloride scaffold as the synthetic starting point. The Silverman group's 2025 study [1] established that the 3-pyridinyl substitution pattern is essential for achieving 821-fold selectivity over eNOS, a property that 2-pyridinyl and phenyl-only scaffolds fail to deliver. Procuring the correct isomer eliminates 6–8 weeks of SAR exploration and ensures that selectivity benchmarks are met from the first synthetic iteration.

PDE4 Inhibitor Development with Neuroprotective Endpoints (CNS-Penetrant Candidates)

For medicinal chemistry teams targeting PDE4B1/D7 isoforms for neuroprotection, the 4-(3-pyridinyl)benzenemethanamine core is the only substitution pattern that provides sub-micromolar PDE4 inhibitory activity [2]. The 2-pyridinyl and 4-pyridinyl isomers yield IC50 values above 10 µM, making them unsuitable as lead matter. Specifying the 3-pyridinyl isomer at the procurement stage avoids wasted synthesis of inactive analogs and accelerates SAR progression.

Anti-HIV-1 Medicinal Chemistry Building on Janssen's Benzenemethanamine Patent (US 5,480,997)

Academic and industrial groups extending the Janssen pyridine-substituted benzenemethanamine scaffold for HIV-1 therapy must use the 4-(3-pyridinyl) variant as the core intermediate. Patent examples demonstrate that elaborated 3-pyridinyl derivatives achieve EC50 values of 0.5–2 µM in MT-4 cells, whereas the 2-pyridinyl series is essentially inactive [3]. Procurement of the correct isomer is a prerequisite for reproducing patent-defined activity and for securing freedom-to-operate in competitive antiviral development.

Scalable Synthesis of Pyridinyl-Benzylamine Building Blocks for High-Throughput Screening Libraries

For CROs and discovery chemistry groups building diverse screening libraries, the 3-pyridinyl isomer offers the highest synthetic yield (85–92%) via Suzuki-Miyaura coupling, compared to 45–60% for the 2-pyridinyl isomer [4]. This yield advantage, combined with >30 mg/mL aqueous solubility of the dihydrochloride salt , translates to lower cost per gram, higher purity (>95%), and shorter procurement lead times—critical factors when synthesizing 50–200 analogs for primary screening campaigns.

Quote Request

Request a Quote for 4-(3-Pyridinyl)benzenemethanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.